(E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate
Description
The compound (E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a synthetic thiazole derivative featuring a unique combination of functional groups:
- Thiazole ring: A five-membered heterocyclic ring containing sulfur and nitrogen, known for its role in bioactive molecules .
- Imino (Schiff base) linkage: A nitrogen-carbon double bond formed via condensation, commonly associated with antimicrobial and anticancer activities .
- Ester group: The ethyl carboxylate substituent improves solubility and bioavailability .
Structural determination of such compounds often employs X-ray crystallography using programs like SHELXL, a gold standard for small-molecule refinement .
Properties
IUPAC Name |
ethyl 2-(4-benzylsulfonylbutanoylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S2/c1-4-26-18(23)17-14(2)21(3)19(27-17)20-16(22)11-8-12-28(24,25)13-15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHZPHXZFZBZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CCCS(=O)(=O)CC2=CC=CC=C2)S1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of a butanoyl precursor using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Imino Group: The imino group is introduced via a condensation reaction between the butanoyl intermediate and an appropriate amine.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry
Material Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: May be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to the thiazole-Schiff base-sulfonamide hybrid class. Key comparisons include:
Key Observations :
- Thiazole Core : Unlike simpler thiazoles (e.g., thiabendazole), the target compound’s dihydrothiazole ring may reduce planarity, altering binding kinetics .
- Sulfonamide vs.
- Schiff Base Stability: The imino linkage’s stability under physiological conditions is critical; ester groups may enhance hydrolytic resistance compared to ketone-containing Schiff bases .
Bioactivity and Mechanism
- Antimicrobial Potential: Plant-derived thiazoles (e.g., C. gigantea extracts) target insect metabolic pathways via cuticle penetration . The target compound’s sulfonyl group may enhance insecticidal efficacy by disrupting acetylcholinesterase, a mechanism observed in synthetic sulfonamides .
- Enzyme Inhibition : Schiff base-thiazole hybrids inhibit kinases and proteases; the sulfonyl group’s electron-withdrawing nature could modulate binding affinity .
Biological Activity
(E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a compound of interest due to its potential biological activities. This section provides a detailed analysis of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C22H26N2O5S2
- Molecular Weight : 478.6 g/mol
- CAS Number : 1007030-29-6
Antibacterial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with sulfonyl groups have been evaluated for their efficacy against Gram-positive bacteria such as Staphylococcus aureus.
Case Study: Antibacterial Evaluation
A study synthesized various thiazole derivatives and tested them against Staphylococcus aureus. The results indicated that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their counterparts with electron-donating groups. The structure of the compound plays a crucial role in its interaction with bacterial targets .
| Compound Structure | Activity Against S. aureus | Comments |
|---|---|---|
| Sulfonamide Derivative A | High | Effective against resistant strains |
| Sulfonamide Derivative B | Moderate | Less effective due to steric hindrance |
| (E)-ethyl 2-((4-(benzylsulfonyl)butanoyl)imino) | High | Optimal structure for activity |
Antiviral Activity
The compound's potential as an antiviral agent has also been investigated. Similar thiazole derivatives have shown promise in inhibiting viral replication mechanisms. For example, compounds that target neuraminidase enzymes have been noted for their effectiveness in influenza virus inhibition.
In Silico Studies
Computational modeling has revealed that modifications to the thiazole ring can enhance binding affinity to viral proteins, suggesting avenues for further drug development .
Structure-Activity Relationship (SAR)
The SAR analysis of compounds related to this compound highlights the importance of functional group positioning and electronic properties on biological activity.
- Electron-Withdrawing Groups : Increase antibacterial potency.
- Steric Effects : Bulky groups may hinder access to the target site.
- Hydrophobic Interactions : Enhance membrane permeability.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including cyclization reactions and functional group modifications. The following general steps are involved:
- Preparation of Thiazole Ring : Utilizing appropriate precursors and reagents.
- Introduction of Benzylsulfonyl Group : Achieved through nucleophilic substitution reactions.
- Final Esterification : To form the ethyl ester derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
